

The Biosynthesis of Akuammiline Alkaloids: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Akuammidine*

Cat. No.: *B1680586*

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Abstract

The akuammiline alkaloids represent a structurally diverse and medicinally significant class of monoterpenoid indole alkaloids (MIAs). Characterized by a unique cage-like methanoquinolizidine core, these natural products exhibit a range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the biosynthetic pathway leading to akuammiline alkaloids, with a focus on the core enzymatic steps, quantitative data, and detailed experimental protocols. The pathway originates from the universal MIA precursor strictosidine and proceeds through the crucial branch-point intermediate, geissoschizine. The diversification into the akuammiline scaffold is orchestrated by a series of cytochrome P450 enzymes, reductases, and acyltransferases. This document serves as a comprehensive resource for researchers seeking to understand and engineer the biosynthesis of these complex molecules.

The Core Biosynthetic Pathway

The biosynthesis of akuammiline alkaloids commences with the formation of strictosidine from the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase (STR). Following deglycosylation by strictosidine β -D-glucosidase (SGD), the resulting reactive aglycone is converted to the central intermediate, geissoschizine, by geissoschizine synthase (GS).

From geissoschizine, the pathway diverges to form various MIA scaffolds. The formation of the characteristic akuammiline core is initiated by the cytochrome P450 enzyme rhazimal synthase (RHS), which catalyzes the oxidative cyclization between C7 and C16 of geissoschizine to form rhazimal[1][2]. This step represents the committed entry point into the akuammiline alkaloid family.

Following the formation of rhazimal, the pathway proceeds through a series of reduction and acylation steps. Rhazimal reductase (RHR), an NADPH-dependent oxidoreductase, reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol[1][2][3]. The final step in the formation of the eponymous alkaloid, akuammiline, involves the acetylation of rhazimol, a reaction catalyzed by akuammiline synthase (AKS), a BAHD acyltransferase[1][2].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of akuammiline alkaloids.

Table 1: Enzyme Kinetic Parameters

Enzyme	EC Number	Source Organism	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	V _{max}	Reference(s)
Strictosidine Synthase (STR)	4.3.3.2	Rauvolfia serpentina	Tryptamine	2300	N/A	N/A	[4]
Secologanin	3400	N/A	N/A	[4]			
Rhazimal Synthase (AsRHS)	1.14.14.187	Alstonia scholaris	Geissoscinizine	9.25	N/A	N/A	[5]
Sarpagan Bridge Enzyme (RsSBE)	N/A	Rauvolfia serpentina	Geissoscinizine	22.5	N/A	N/A	[6]
Geissoscinizine Oxidase (AsGO)	1.14.19.80	Alstonia scholaris	Geissoscinizine	~10	N/A	N/A	[1]

N/A: Data not available in the cited literature.

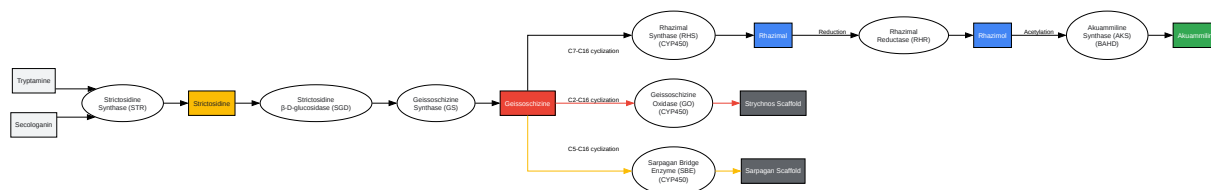
Table 2: Optimal Enzyme Conditions

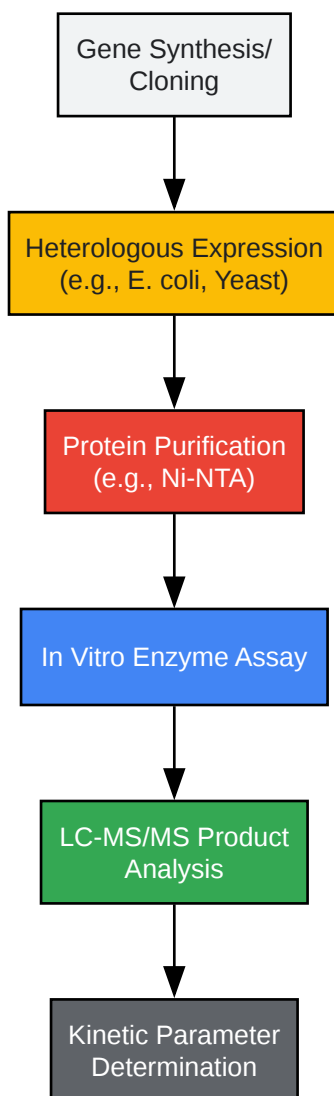
Enzyme	Source Organism	Optimal pH	Optimal Temperature (°C)	Reference(s)
Strictosidine Synthase (STR)	Catharanthus roseus	6.8	N/A	[4]
Rhazimal Synthase (AsRHS)	Alstonia scholaris	7.0 - 8.0	32 - 37	[5]
Rhazimal Reductase 1 (AsRHR1)	Alstonia scholaris	7.0 - 8.0	37	[7]

N/A: Data not available in the cited literature.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Akuammiline Alkaloids





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